Molecular Weight and Lipophilicity: A 30% Increase in Mass and 1.6-Unit Higher XLogP3 Versus Ethyl 4-Bromocinnamate Drives Differential Solubility and Membrane Partitioning
Ethyl (E)-3-[4-(4-bromophenyl)phenyl]prop-2-enoate exhibits a molecular weight of 331.2 g/mol and a computed XLogP3 of 5.3, compared with 255.1 g/mol and XLogP3 of 3.7 for Ethyl 4-bromocinnamate (CAS 24393-53-1) [1][2]. This represents a +30% increase in molecular weight and a +1.6 log unit gain in lipophilicity, placing the target compound in a distinctly higher property space for parameters relevant to oral bioavailability prediction (Lipinski Rule of Five) and membrane permeability. The higher XLogP3 suggests enhanced blood-brain barrier penetration potential and altered tissue distribution relative to the single-ring bromocinnamate comparator, a critical consideration for central nervous system drug discovery programs where biphenyl motifs are privileged scaffolds.
| Evidence Dimension | Computed molecular weight and lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | MW = 331.2 g/mol; XLogP3 = 5.3 |
| Comparator Or Baseline | Ethyl 4-bromocinnamate (PubChem CID 688115): MW = 255.1 g/mol; XLogP3 = 3.7 |
| Quantified Difference | ΔMW = +76.1 g/mol (+30%); ΔXLogP3 = +1.6 log units |
| Conditions | Computed properties from PubChem (XLogP3 algorithm v3.0); standard in silico prediction |
Why This Matters
A 1.6-unit difference in predicted logP represents approximately a 40-fold difference in octanol-water partition coefficient, substantially altering compound handling, formulation requirements, and biological compartment distribution in drug discovery workflows.
- [1] PubChem Compound Summary for CID 10544468, Ethyl (E)-3-[4-(4-bromophenyl)phenyl]prop-2-enoate. National Center for Biotechnology Information, 2026. View Source
- [2] PubChem Compound Summary for CID 688115, Ethyl trans-4-Bromocinnamate. National Center for Biotechnology Information, 2026. View Source
